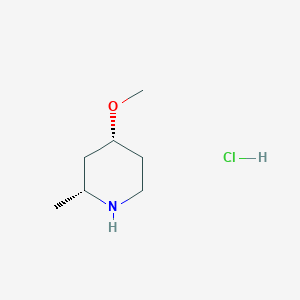

cis-4-Methoxy-2-methyl-piperidine hydrochloride

Overview

Description

“Cis-4-Methoxy-2-methyl-piperidine hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is used in pharmaceutical research and development .

Synthesis Analysis

Piperidines, which include “this compound”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines, including “this compound”, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 165.66 . More specific physical and chemical properties such as boiling point, density, and storage conditions are not available in the retrieved resources .Scientific Research Applications

Synthesis and Pharmacological Evaluation A series of 3-methyl-4-(N-phenyl amido)piperidines were synthesized to explore their analgesic activities. The methoxyacetamide pharmacophore in these compounds demonstrated significant analgesic potency with a short duration of action, highlighting the potential of cis-4-methoxy-2-methyl-piperidine derivatives in developing short-acting analgesics for outpatient surgical procedures where rapid recovery is required (Lalinde et al., 1990).

Anodic Methoxylation in Organic Synthesis The anodic methoxylation process, which involves the electrochemical addition of a methoxy group to organic compounds, was demonstrated on 4-methyl-and 4-t.butyl-N-trifluoroacetyl-piperidine. This process yielded a mixture of trans-and cis-2-methoxy derivatives, indicating the utility of electrochemical methods in the regio- and stereo-selective modification of piperidine derivatives, including cis-4-methoxy-2-methyl-piperidine (Duquet et al., 2010).

Regio- and Stereo-selective Chemical Transformations A novel method for the regioselective introduction of a bis(methoxycarbonyl)-methyl group into the piperidine skeleton was developed, showcasing the versatility of cis-4-methoxy-2-methyl-piperidine in synthesizing cis- and trans-2,4-disubstituted piperidines, which can be crucial in the synthesis of complex organic molecules (Matsumura et al., 1996).

Intermediate in Synthesis of Pharmaceutical Compounds The synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate for the pharmaceutical compound cisapride, highlights the role of cis-4-methoxy-2-methyl-piperidine derivatives in the synthesis of compounds with potential applications in gastrointestinal treatments (Kim et al., 2001).

Stereochemical Studies in Organic Chemistry Research on the stereochemistries of various organic compounds, including those related to the piperidine series, provides insights into the conformational preferences and reactivities of these molecules, which are essential for understanding the chemical behavior and potential applications of cis-4-methoxy-2-methyl-piperidine derivatives (Casy & Jeffery, 1972).

Safety and Hazards

While specific safety and hazard information for “cis-4-Methoxy-2-methyl-piperidine hydrochloride” is not available, it’s important to note that similar compounds can pose risks. For example, piperidine is classified as a flammable liquid and can cause severe skin burns and eye damage . It’s always important to handle chemical substances with care, following all safety protocols.

Future Directions

The future directions for “cis-4-Methoxy-2-methyl-piperidine hydrochloride” and similar compounds lie in their potential for drug development. Piperidine derivatives are present in many classes of pharmaceuticals and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name |

(2R,4R)-4-methoxy-2-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVHXBYZLIKKMN-ZJLYAJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3102560.png)

![(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B3102595.png)

![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)